Cas no 2171963-27-0 (3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol)

3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol 化学的及び物理的性質
名前と識別子
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- 3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol
- EN300-1632551
- 2171963-27-0
-
- インチ: 1S/C9H19NO2/c1-3-4-8(2,7-11)9(12)5-10-6-9/h10-12H,3-7H2,1-2H3
- InChIKey: NCHSHTZAYBUVGQ-UHFFFAOYSA-N
- ほほえんだ: OC1(CNC1)C(C)(CO)CCC
計算された属性
- せいみつぶんしりょう: 173.141578849g/mol
- どういたいしつりょう: 173.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 157
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 52.5Ų
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1632551-0.05g |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 0.05g |
$1140.0 | 2023-06-04 | ||
Enamine | EN300-1632551-0.1g |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 0.1g |
$1195.0 | 2023-06-04 | ||
Enamine | EN300-1632551-2.5g |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 2.5g |
$2660.0 | 2023-06-04 | ||
Enamine | EN300-1632551-0.5g |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 0.5g |
$1302.0 | 2023-06-04 | ||
Enamine | EN300-1632551-50mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 50mg |
$1140.0 | 2023-09-22 | ||
Enamine | EN300-1632551-10000mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 10000mg |
$5837.0 | 2023-09-22 | ||
Enamine | EN300-1632551-2500mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 2500mg |
$2660.0 | 2023-09-22 | ||
Enamine | EN300-1632551-5000mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 5000mg |
$3935.0 | 2023-09-22 | ||
Enamine | EN300-1632551-1000mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 1000mg |
$1357.0 | 2023-09-22 | ||
Enamine | EN300-1632551-100mg |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol |
2171963-27-0 | 100mg |
$1195.0 | 2023-09-22 |
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-olに関する追加情報
Comprehensive Overview of 3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol (CAS No. 2171963-27-0)
The compound 3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol (CAS No. 2171963-27-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structural features, including the azetidin-3-ol core and the branched hydroxy-2-methylpentan side chain, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a building block for novel drug formulations, given its ability to interact with biological targets.
In recent years, the demand for innovative azetidine derivatives has surged, driven by their versatility in medicinal chemistry. The 3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol stands out due to its balanced hydrophilicity and lipophilicity, which are critical for drug absorption and bioavailability. This compound aligns with the growing trend of exploring small-molecule therapeutics, a hot topic in the pharmaceutical industry. Its structural complexity also makes it a subject of interest for computational chemists leveraging AI-driven drug discovery tools.
The synthesis of 3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol involves multi-step organic reactions, often requiring precise control over stereochemistry. Modern techniques such as flow chemistry and catalytic asymmetric synthesis have been employed to optimize its production. These advancements address the increasing need for sustainable and efficient synthetic methods, a key concern for industries aiming to reduce environmental impact. The compound's CAS No. 2171963-27-0 serves as a unique identifier, facilitating accurate referencing in patents and scientific literature.
From a pharmacological perspective, the hydroxy-azetidine moiety in this compound is noteworthy for its potential to modulate enzyme activity. Preliminary studies suggest interactions with G-protein-coupled receptors (GPCRs), a class of targets implicated in numerous diseases. This has sparked discussions about its role in personalized medicine, another trending topic in healthcare. Researchers are also investigating its utility in prodrug design, where its hydroxyl groups could be functionalized to enhance delivery.
The compound's physicochemical properties, such as its logP value and hydrogen-bonding capacity, are frequently analyzed using in silico models. These analyses are crucial for predicting its behavior in biological systems, a step often prioritized in preclinical development. Additionally, its stability under various pH conditions is a subject of ongoing research, particularly for oral formulation strategies. Such studies align with the broader industry focus on drug delivery optimization.
In the context of green chemistry, the synthesis and application of 3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol are being reevaluated to minimize waste and energy consumption. This reflects the global shift toward sustainable pharmaceuticals, a priority for regulatory agencies and manufacturers alike. The compound's potential for biodegradability is also under scrutiny, as environmental concerns continue to shape chemical innovation.
Beyond pharmaceuticals, 3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol has exploratory uses in material science, particularly in polymer modification. Its hydroxyl and azetidine groups can serve as reactive sites for cross-linking, offering avenues for creating advanced materials. This interdisciplinary appeal underscores its relevance in both academic and industrial settings, where multi-functional compounds are highly valued.
As research progresses, the compound's safety profile remains a critical area of investigation. Standardized toxicity assays and ADMET studies (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are essential to ensure its suitability for further development. These evaluations are part of the rigorous drug approval process, a topic of widespread interest among stakeholders in the life sciences sector.
In summary, 3-(1-hydroxy-2-methylpentan-2-yl)azetidin-3-ol (CAS No. 2171963-27-0) represents a compelling example of modern chemical innovation. Its diverse applications, from drug discovery to material science, highlight its versatility. With ongoing advancements in synthetic methodologies and computational modeling, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in science and technology today.
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